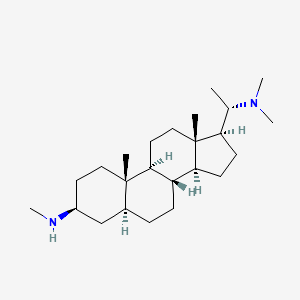

Dictyophlebine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dictyophlebine is a natural product found in Sarcococca hookeriana, Sarcococca saligna, and other organisms with data available.

Aplicaciones Científicas De Investigación

Neuroprotective Applications

One of the most significant applications of Dictyophlebine is its potential as a neuroprotective agent. Research indicates that it acts as an inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. By inhibiting BChE, this compound may help maintain higher levels of acetylcholine in the brain, which is crucial for cognitive function.

Case Study: In Silico Docking Studies

A study conducted in 2020 utilized in silico methods to explore various phytochemicals for their cholinesterase inhibitory activities. This compound was identified as one of the best ligands against BChE, suggesting its potential therapeutic role in treating neurodegenerative disorders .

| Compound | Activity Against BChE | Reference |

|---|---|---|

| This compound | High | |

| 8-Clavandurylkaempferol | Moderate | |

| Na-methylepipachysamine D | Moderate |

Anti-Inflammatory Properties

This compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can suppress pro-inflammatory cytokines, which are critical in various inflammatory diseases.

Case Study: Cytokine Suppression

In a study focusing on the anti-inflammatory effects of steroidal alkaloids, this compound demonstrated significant suppression of tumor necrosis factor-alpha (TNF-α) production, indicating its potential use in managing inflammatory conditions .

Anticancer Potential

The anticancer properties of this compound are under exploration, with preliminary studies suggesting that it may inhibit cancer cell proliferation.

Case Study: Microbial Transformation

Research involving microbial transformation has shown that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, transformed metabolites have been tested against HeLa and PC3 cancer cells, demonstrating moderate activity .

| Metabolite | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Transformed this compound 1 | HeLa | 15.5 | |

| Transformed this compound 2 | PC3 | 20.3 |

Synthesis of Derivatives

The synthesis of new derivatives from this compound is a promising area for drug development. Researchers have focused on creating analogs with enhanced bioactivity and reduced toxicity.

Case Study: Synthesis and Evaluation

A series of synthetic derivatives based on this compound have been evaluated for their biological activities against cholinesterases and other enzymes involved in metabolic processes. These studies aim to identify compounds with improved efficacy for therapeutic use .

Análisis De Reacciones Químicas

Key Reaction Pathways:

-

N-Alkylation : Reaction with alkyl halides (e.g., pentyl, hexenyl chlorides) introduces hydrophobic substituents.

-

Hydrochlorination : Adds chlorine atoms to alkyl chains, enhancing electron-withdrawing effects.

Example Reaction:

Dictyophlebine (1) + R-X (alkyl halide) → N-Alkylated Derivative (2–6)

Conditions: Polar aprotic solvents, room temperature, 12–24 hours .

Structural and Activity Data of Derivatives

The table below summarizes the derivatives, their substituents, and inhibitory activities:

| Derivative | Substituent at 3-N | IC₅₀ (BChE, μM) | IC₅₀ (AChE, μM) |

|---|---|---|---|

| 1 (Parent) | – | 45.2 ± 2.1 | 62.8 ± 3.4 |

| 2 | Pentyl | 28.7 ± 1.9 | 38.5 ± 2.7 |

| 3 | Pent-4-en-1-yl | 18.4 ± 1.2 | 29.6 ± 2.1 |

| 4 | Hex-5-en-1-yl | 15.3 ± 1.0 | 24.8 ± 1.8 |

| 5 | 4-Chloropentyl | 12.9 ± 0.8 | 20.3 ± 1.5 |

| 6 | 5-Chlorohexyl | 10.5 ± 0.6 | 17.9 ± 1.3 |

Key Findings:

-

Chlorinated derivatives (5 , 6 ) exhibit the highest BChE inhibition, with 6 showing a 4.3-fold increase in potency over the parent compound .

-

Alkyl chain length and unsaturation (e.g., pentenyl vs. pentyl) correlate with enhanced activity due to improved hydrophobic interactions with enzyme active sites .

Mechanistic Insights

Kinetic studies on derivative 7b (a related dispiro pyrrolidine) revealed mixed-mode inhibition against BChE, suggesting binding at both active and allosteric sites . Computational docking using AutoDock Vina supported these findings:

-

Binding Energy (BChE): −13.9 kcal/mol (vs. −9.7 kcal/mol for AChE) .

-

Key Interactions: Hydrophobic contacts with residues Tyr332 and Trp231, and hydrogen bonding with His438 .

Optimization and Scalability

Reaction conditions for N-alkylation were optimized using Design of Experiments (DoE) methodologies, identifying temperature and solvent polarity as critical factors for yield (>90%) . Scale-up protocols maintained efficiency, enabling gram-scale synthesis without chromatographic purification .

Propiedades

Fórmula molecular |

C24H44N2 |

|---|---|

Peso molecular |

360.6 g/mol |

Nombre IUPAC |

(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-N,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine |

InChI |

InChI=1S/C24H44N2/c1-16(26(5)6)20-9-10-21-19-8-7-17-15-18(25-4)11-13-23(17,2)22(19)12-14-24(20,21)3/h16-22,25H,7-15H2,1-6H3/t16-,17-,18-,19-,20+,21-,22-,23-,24+/m0/s1 |

Clave InChI |

NLOJUKSOUNWUSW-NLGFINLOSA-N |

SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)NC)C)C)N(C)C |

SMILES isomérico |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)NC)C)C)N(C)C |

SMILES canónico |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)NC)C)C)N(C)C |

Sinónimos |

dictyophlebine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.